3-(4-Bromophenyl)-2-methylthiolan-3-ol
Description
3-(4-Bromophenyl)-2-methylthiolan-3-ol is a heterocyclic compound featuring a thiolane (tetrahydrothiophene) core substituted with a 4-bromophenyl group at position 3, a methyl group at position 2, and a hydroxyl group at position 2. Its molecular formula is C₁₁H₁₃BrOS, with a molecular weight of 273.19 g/mol (CAS: 2012736-56-8) .
Properties
Molecular Formula |
C11H13BrOS |
|---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-methylthiolan-3-ol |
InChI |
InChI=1S/C11H13BrOS/c1-8-11(13,6-7-14-8)9-2-4-10(12)5-3-9/h2-5,8,13H,6-7H2,1H3 |
InChI Key |
SFPZHFWQAIRGHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCS1)(C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2-methylthiolan-3-ol typically involves the reaction of 4-bromobenzyl bromide with a thiol compound under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the bromine atom, leading to the formation of the thiolan ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-(4-Bromophenyl)-2-methylthiolan-3-ol can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts and solvents can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-2-methylthiolan-3-ol undergoes various chemical reactions, including:
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-2-methylthiolan-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-2-methylthiolan-3-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, leading to changes in their activity. The thiolan ring can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with 4-Bromophenyl Substitution
(i) Coumarin Derivatives: Brodifacoum and Difethialone
- Structure : Both compounds feature a 4-bromophenyl group linked to a coumarin core. Brodifacoum includes a tetrahydronaphthalenyl group, while difethialone replaces the coumarin oxygen with sulfur .
- Comparison : Unlike 3-(4-Bromophenyl)-2-methylthiolan-3-ol, these coumarin derivatives have larger, planar aromatic systems, which may enhance binding to hydrophobic enzyme pockets but reduce bioavailability.
(ii) Oxadiazole Derivatives
- Examples :
- Activity : These compounds showed 59.5% and 61.9% suppression of carrageenan-induced paw edema, respectively, comparable to indomethacin (64.3%) at 20 mg/kg. Their Severity Index (SI) values (0.75 and 0.83 ) indicate lower toxicity than indomethacin (SI = 2.67) .
- In contrast, the thiolane core in 3-(4-Bromophenyl)-2-methylthiolan-3-ol may confer better metabolic stability due to reduced ring strain.
(iii) Triazole and Oxadiazole-Triazole Hybrids
- Examples : 4-Substituted-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole derivatives .
- Activity : These compounds demonstrate antimicrobial properties, attributed to the synergistic effects of the bromophenyl and heterocyclic moieties.
- Comparison : The triazole ring introduces additional hydrogen-bonding sites, which may enhance target specificity compared to the thiolane-based compound.
(iv) Anti-CoV Piperidine Derivative (K22 Analog)
- Structure : (Z)-N-[3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide .
- Activity : Exhibits antiviral activity against coronaviruses (EC₅₀ = 5.5 μM).
- Comparison : The piperidine and benzamide groups enable broad-spectrum activity, while the thiolane core in 3-(4-Bromophenyl)-2-methylthiolan-3-ol may limit cross-reactivity due to steric constraints.
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | Key Functional Groups | LogP (Predicted) | Bioactivity Highlights |
|---|---|---|---|---|
| 3-(4-Bromophenyl)-2-methylthiolan-3-ol | 273.19 | Thiolane, Bromophenyl, Hydroxyl | ~2.8 (estimated) | Limited data; inferred stability |
| Brodifacoum | 523.41 | Coumarin, Bromophenyl | ~6.2 | Anti-inflammatory (NO suppression) |
| Oxadiazole IIIa | 418.68 | Oxadiazole, Bromophenyl | ~3.5 | Anti-inflammatory (59.5% inhibition) |
| K22 Analog | 547.43 | Piperidine, Benzamide | ~4.1 | Antiviral (EC₅₀ = 5.5 μM) |
Key Observations :
- Higher molecular weight correlates with reduced bioavailability in coumarin derivatives.
Biological Activity
3-(4-Bromophenyl)-2-methylthiolan-3-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The presence of the bromophenyl group and the thiolane structure suggests various interactions with biological targets, which can be explored for therapeutic applications.
Chemical Structure and Properties
The chemical structure of 3-(4-Bromophenyl)-2-methylthiolan-3-ol can be described as follows:
- Molecular Formula : C10H11BrOS
- Molecular Weight : 273.16 g/mol
- IUPAC Name : 3-(4-bromophenyl)-2-methylthiolan-3-ol
This compound features a thiolane ring, which is known for its ability to participate in various biochemical reactions due to the presence of sulfur and hydroxyl functional groups.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related bromophenyl derivatives have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Antioxidant Activity
Compounds containing thiolane rings are often associated with antioxidant properties. The hydroxyl group in 3-(4-Bromophenyl)-2-methylthiolan-3-ol may contribute to scavenging free radicals, thereby protecting cells from oxidative stress. Studies have shown that similar compounds can reduce oxidative damage in cellular models .
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that 3-(4-Bromophenyl)-2-methylthiolan-3-ol may possess cytotoxic effects against cancer cell lines. For example, derivatives of bromophenyl compounds have been tested against breast cancer and prostate cancer cell lines, showing varying degrees of inhibition on cell proliferation . Further investigation into the specific mechanisms of action, such as apoptosis induction or cell cycle arrest, is warranted.
Study on Antimicrobial Efficacy
In a comparative study, several bromophenyl derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that 3-(4-Bromophenyl)-2-methylthiolan-3-ol exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics against E. coli . This suggests potential for development as an antimicrobial agent.
Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various brominated compounds on human cancer cell lines. The findings revealed that 3-(4-Bromophenyl)-2-methylthiolan-3-ol had a significant inhibitory effect on the growth of MCF-7 (breast cancer) cells at concentrations above 10 µM, with an IC50 value indicating moderate potency .
Data Table: Summary of Biological Activities
Q & A
Q. What controls are essential when studying the biological activity of 3-(4-Bromophenyl)-2-methylthiolan-3-ol to mitigate off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
